5-bromo-3-methoxy-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQSBAXFMLYKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Pyrazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of pyrazole (B372694) derivatives. These methods provide a detailed picture of the electronic structure and geometry of these compounds.
Density Functional Theory (DFT) is a widely used computational method to investigate the equilibrium geometry and electronic properties of pyrazole derivatives. eurjchem.commdpi.com DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are utilized to predict the geometries of these molecules. mdpi.comworldscientific.comacs.org These theoretical calculations have shown good agreement with experimental data, such as those obtained from X-ray crystallography. mdpi.com For instance, DFT has been used to study the reaction pathways of pyrazole derivatives with other reactants, like iodomethane, by examining the structures of possible isomers and intermediates. researchgate.net
In the context of substituted pyrazoles, DFT helps in understanding how different functional groups affect the molecular structure. For example, in a study of chlorophenyl-substituted pyrazolone (B3327878) derivatives, DFT calculations revealed predominantly planar ground state geometries, with some rotation in specific groups to avoid steric hindrance. icm.edu.pl Such studies are crucial for understanding the structure-property relationships in this class of compounds.
The electronic properties of pyrazole derivatives are often analyzed by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. iiste.orgpjoes.com
A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required for an electronic transition. pjoes.commdpi.com For example, in some pyrazole-hydrazone derivatives, the HOMO-LUMO energy gap was calculated to be around 4.38 to 5.75 eV. nih.gov The distribution of electron density in these orbitals can also provide insights into the reactive sites of the molecule. For instance, the HOMO might be localized on one part of the molecule (e.g., a benzaldehyde (B42025) ring), while the LUMO is concentrated on another (e.g., a hydrazone function), indicating the likely path of electron transfer during a reaction. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-Hydrazone L1 | - | - | 4.38 | nih.gov |
| Pyrazole-Hydrazone L2 | - | - | 5.75 | nih.gov |
| FHM (a pyrazole derivative) | -5.428 | -1.326 | 4.055 | pjoes.com |
The characterization of molecular orbitals provides a deeper understanding of the electronic transitions and reactivity of pyrazole derivatives. The distribution of HOMO and LUMO electron densities can identify the regions of a molecule that are most likely to act as electron donors or acceptors. researchgate.net For example, in some pyrazole derivatives, the HOMO is spread over the entire molecule, while the LUMO is localized on specific substituents, which can influence the molecule's interaction with other chemical species. nih.gov
The analysis of molecular orbitals is also crucial for understanding intramolecular charge transfer (ICT), which can be related to the bioactivity of these compounds. pjoes.com The nature and localization of these orbitals can be influenced by the various functional groups attached to the pyrazole ring.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of pyrazole derivatives, such as their IR, 1H-NMR, and 13C-NMR spectra. rsc.org These theoretical predictions often show a high correlation with experimental data, aiding in the structural elucidation of newly synthesized compounds. rsc.orgnih.gov For example, calculated chemical shifts for protons and carbons in pyrazole derivatives have been found to be in good agreement with experimental NMR data. mdpi.com
Time-dependent DFT (TD-DFT) can be used to compute excitation energies and predict electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions observed experimentally. worldscientific.comnih.gov The correlation between theoretical and experimental spectroscopic data provides a powerful tool for validating the proposed structures of pyrazole derivatives. rsc.org
| Compound | Experimental | Calculated (DFT) | Reference |
|---|---|---|---|
| 4-Chloro-1H-pyrazole | - | 7.63 | mdpi.com |
| 4-Bromo-1H-pyrazole | - | 7.64 | mdpi.com |
| 4-Iodo-1H-pyrazole | - | 7.64 | mdpi.com |
Molecular Docking and Simulation Studies for Ligand-Target Interactions in Pyrazole Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug discovery, molecular docking is used to predict the interaction between a small molecule ligand, such as a pyrazole derivative, and a biological target, typically a protein. nih.govarabjchem.org These studies are crucial for understanding the potential mechanism of action of bioactive pyrazole compounds. nih.gov
For instance, molecular docking studies have been performed on pyrazole derivatives to investigate their binding affinity with various protein targets, such as those involved in cancer. nih.govmdpi.com The results of these studies, often expressed as a binding affinity score (e.g., in kcal/mol), help in identifying promising lead compounds for further development. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing further insights into the binding interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Methods for Pyrazole Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rroij.com Computational methods play a significant role in modern SAR studies by allowing for the analysis of large datasets of compounds and the prediction of the activity of novel derivatives. mdpi.comnih.gov
By combining experimental data with computational models, researchers can identify the key structural features of pyrazole derivatives that are responsible for their biological effects. mdpi.comnih.gov For example, SAR studies on a series of pyrazole derivatives revealed that the presence of specific substituents, such as bromo, chloro, and methyl groups at certain positions, increased their potency against particular biological targets. mdpi.com These insights are invaluable for the rational design of new and more effective pyrazole-based therapeutic agents. rroij.comnih.gov
Reactivity and Derivatization Strategies of 5 Bromo 3 Methoxy 1h Pyrazole
Reactions at the Bromine Center
The bromine atom on the pyrazole (B372694) ring is a key functional group for introducing structural diversity, primarily through cross-coupling and substitution reactions.
Bromo(hetero)arenes are valuable substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the bromo-pyrazole with various aryl or heteroaryl boronic acids. While direct examples for 5-bromo-3-methoxy-1H-pyrazole are not extensively detailed, studies on analogous bromo-pyrazole structures demonstrate the feasibility and general conditions for this transformation. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole has been successfully achieved using the XPhos Pd G2 precatalyst. rsc.orgnih.gov Similarly, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide undergoes Suzuki coupling with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄. arabjchem.org These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base to proceed effectively. rsc.org
Heck Reaction: The Heck reaction facilitates the formation of a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Ligandless palladium-catalyzed Heck reactions have been reported for related methoxy-pyrazole derivatives. researchgate.netmdpi.com For example, the reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole with a bromo-indole derivative was accomplished using palladium(II) acetate (B1210297) as the catalyst, cesium carbonate as the base, and tetrabutylammonium (B224687) chloride (TBAC) as a phase-transfer catalyst in dimethylformamide (DMF) at elevated temperatures. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines by coupling an aryl halide with an amine. The reaction on bromo-pyrazoles often requires careful optimization of the catalyst, ligand, and base. Studies on 4-halo-1H-1-tritylpyrazoles showed that ligands such as tBuDavePhos are effective for coupling with amines in the presence of a palladium catalyst like Pd(dba)₂. researchgate.net For more sterically hindered substrates, such as the amination of a 3-bromo-1H-pyrazolo[3,4-d]pyrimidine, more specialized ligands like RuPhos in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) were found to be optimal. nih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Pyrazole Scaffolds
| Reaction Type | Bromo-Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent / Conditions | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | - | - | - | rsc.orgnih.gov |
| Suzuki-Miyaura | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | Moderate to Good | arabjchem.org |
| Heck | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole | Pd(OAc)₂ (ligandless) | Cs₂CO₃ | DMF, 120 °C | 45% | mdpi.com |
| Buchwald-Hartwig | 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K-O-t-Bu | Xylene, MW | - | researchgate.net |
| Buchwald-Hartwig | Substituted 3-bromo-1H-pyrazolo[3,4-d]pyrimidine | 3-methylmorpholine | RuPhos / Pd₂(dba)₃ | KHMDS | Toluene, 110 °C | - | nih.gov |
The bromine atom at the C5 position of the pyrazole ring can be displaced by various nucleophiles. This allows for the introduction of a range of functional groups. The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides to generate different derivatives. This reactivity is a common feature for halo-pyrazoles and provides a direct route to functionalized products. For example, 5-amino-3-bromo-1H-pyrazole-4-carbonitrile is known to undergo nucleophilic substitution reactions. chembk.com
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is generally stable but can be cleaved to reveal a hydroxyl group (-OH) under specific conditions. mdpi.com This transformation is valuable for unmasking a functional group that may be incompatible with earlier reaction steps or for creating new opportunities for derivatization at that position.
The cleavage of aryl methyl ethers is typically accomplished using strong protic acids like hydroiodic acid (HI) or potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com The reaction with BBr₃ is a widely used method; for instance, hydroxylated 3-(pyrazol-5-yl)chromones have been successfully prepared by treating their corresponding methoxy-substituted precursors with BBr₃ in dichloromethane (B109758). nih.gov This demethylation converts the relatively inert methoxy group into a reactive hydroxyl group, which can then participate in further reactions like esterification or etherification.
Reactions at the Pyrazole Nitrogen Atoms
The pyrazole ring contains two nitrogen atoms, one of which is an N-H nitrogen in the parent 1H-pyrazole structure. This N-H group is acidic and provides a site for functionalization. vulcanchem.com
N-alkylation is a common strategy for modifying the pyrazole core. Traditional methods often involve deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide electrophile. semanticscholar.org An alternative approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide N-alkyl pyrazoles under milder conditions. semanticscholar.orgmdpi.com
A key consideration for the N-alkylation of an unsymmetrical pyrazole like this compound is regioselectivity. The reaction can potentially yield two different regioisomers, as the alkyl group can attach to either of the two ring nitrogens. For unsymmetrical pyrazoles, alkylation often results in a mixture of these isomers, with steric factors typically controlling the product ratio. mdpi.com For instance, N-alkylation of 3-methyl-5-phenyl-1H-pyrazole yields a mixture of the two possible N-alkylated products. mdpi.com Similarly, N-acylation can be performed to introduce acyl groups onto the nitrogen atom, further expanding the molecular diversity.
Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for the C-C bond formation and the introduction of aminomethyl groups. In the context of pyrazoles, the C4 position is often sufficiently nucleophilic to participate in the Mannich reaction, particularly when activated by electron-donating groups on the ring.
For this compound, the methoxy group at the C3 position acts as an electron-donating group, which should enhance the nucleophilicity of the C4 position, making it susceptible to electrophilic substitution. The reaction would proceed through the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. The electron-rich C4 position of the pyrazole then attacks the iminium ion, leading to the formation of the C4-aminomethylated product. The bromo group at the C5 position, being electron-withdrawing, might slightly deactivate the ring towards this reaction, but the activating effect of the methoxy group is expected to be dominant.
A general scheme for the Mannich reaction of this compound is presented below:
Scheme 1: Postulated Mannich Reaction of this compound

In this proposed reaction, this compound reacts with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in an acidic medium to yield the corresponding 4-(dialkylaminomethyl)-5-bromo-3-methoxy-1H-pyrazole.
Table 1: Potential Mannich Reaction Products of this compound with Various Secondary Amines
| Secondary Amine | Product Name | Potential Application |
| Dimethylamine | 5-bromo-4-((dimethylamino)methyl)-3-methoxy-1H-pyrazole | Intermediate for further synthesis |
| Piperidine | 5-bromo-3-methoxy-4-(piperidin-1-ylmethyl)-1H-pyrazole | Scaffold for medicinal chemistry |
| Morpholine | 4-((5-bromo-3-methoxy-1H-pyrazol-4-yl)methyl)morpholine | Building block for bioactive molecules |
Cycloaddition and Condensation Reactions for Fused Pyrazole Ring Systems
The construction of fused pyrazole ring systems is a significant area of research due to the diverse pharmacological activities exhibited by these scaffolds. This compound possesses functionalities that can be exploited in cycloaddition and condensation reactions to build such fused systems.
Cycloaddition Reactions:
[3+2] cycloaddition reactions are a common method for synthesizing pyrazoles. organic-chemistry.orgnih.gov While this compound is already a pyrazole, its substituents can influence its participation in further cycloaddition reactions to form more complex fused structures. The bromo group at the C5 position can be a site for subsequent cross-coupling reactions to introduce a dienophile or a dipolarophile, which could then undergo an intramolecular cycloaddition.
Condensation Reactions:
Condensation reactions are a more direct approach to forming fused rings with this compound. The presence of the N-H group and the adjacent C5-bromo atom allows for reactions with bifunctional reagents to construct a new ring fused to the pyrazole core. For example, reaction with a 1,3-dielectrophile could lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) system. The methoxy group can influence the regioselectivity of such condensations.
A representative condensation reaction leading to a fused pyrazole system is outlined below:
Scheme 2: Hypothetical Condensation Reaction to Form a Fused Pyrazole System

This scheme illustrates a possible condensation reaction of this compound with a β-ketoester to form a pyrazolo[1,5-a]pyrimidine derivative. The reaction would likely proceed through initial N-alkylation followed by an intramolecular condensation and aromatization.
The synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often relies on the cyclocondensation of aminopyrazoles with 1,3-bielectrophiles. researchgate.net Although this compound is not an aminopyrazole, its bromo substituent can be converted to an amino group, thus opening pathways to these fused systems.
Table 2: Potential Fused Pyrazole Systems from this compound Derivatives
| Reaction Type | Reactant | Fused System |
| Condensation | β-Diketone | Pyrazolo[1,5-a]pyrimidine |
| Condensation | α,β-Unsaturated Ketone | Pyrazolo[1,5-a]pyrimidine |
| Condensation | β-Ketoester | Pyrazolo[1,5-a]pyrimidin-7-one |
Role as a Synthetic Building Block and Scaffold in Organic Synthesis
This compound is a valuable building block in organic synthesis due to its multiple, orthogonally reactive sites. The combination of the pyrazole core with bromo and methoxy substituents provides a rich chemical playground for the synthesis of a wide array of derivatives.
The key reactive sites of this compound are:
The Bromo Group (C5): This is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents at this position.
The Methoxy Group (C3): This group can potentially be demethylated to reveal a hydroxyl group, which can then be further functionalized.
The Pyrazole Ring Nitrogens (N1 and N2): The N-H proton is acidic and can be removed by a base, allowing for N-alkylation, N-arylation, or N-acylation. The regioselectivity of these reactions can often be controlled by the reaction conditions.
The C4 Position: As discussed in the Mannich reaction section, this position is nucleophilic and can undergo electrophilic substitution.
The strategic manipulation of these reactive sites allows for the systematic construction of complex molecules with potential applications in various fields. For example, the bromo group can be used to anchor the pyrazole scaffold to a larger molecule or a solid support, while the other positions can be functionalized to modulate the biological activity or physical properties of the final compound.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent | Position of Reaction | Product Type |
| Suzuki Coupling | Arylboronic acid | C5 | 5-Aryl-3-methoxy-1H-pyrazole |
| Sonogashira Coupling | Terminal alkyne | C5 | 5-Alkynyl-3-methoxy-1H-pyrazole |
| Buchwald-Hartwig Amination | Amine | C5 | 5-Amino-3-methoxy-1H-pyrazole |
| N-Alkylation | Alkyl halide | N1 | 1-Alkyl-5-bromo-3-methoxy-1H-pyrazole |
| Electrophilic Substitution | Electrophile (e.g., in Mannich reaction) | C4 | 4-Substituted-5-bromo-3-methoxy-1H-pyrazole |
Biological Activity and Mechanistic Insights of Pyrazole Derivatives
Antimicrobial Properties
Pyrazole (B372694) derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The structural versatility of the pyrazole ring allows for modifications that can enhance their potency and spectrum of activity.
Antibacterial Activity (in vitro studies)
Numerous in vitro studies have highlighted the potential of pyrazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the pyrazole ring has been shown to significantly influence their antibacterial efficacy.
For instance, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against various strains. One study reported on naphthyl-substituted pyrazole-derived hydrazones as potent growth inhibitors of Gram-positive strains and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov Another study on pyrazole-thiazole hybrids identified compounds with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Bactericidal Concentration (MBC) values of less than 0.2 μM. nih.gov
The presence of a bromo substituent on the styryl ring of a pyrazole has been found to be more efficient against some microorganisms. ijritcc.org In a study of pyrazole clubbed imino phenyl derivatives, it was observed that the incorporation of electron-withdrawing groups like bromo, nitro, and hydroxy groups on the title compounds showed excellent activity against all types of bacterial strains, which was better than the biological activity of the compounds with electron-donating groups such as methoxy (B1213986) and ethoxy. ajpp.in
Interactive Table: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Type | Bacterial Strain(s) | MIC/MBC | Reference |
|---|---|---|---|
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | MIC: 0.78–1.56 μg/ml | nih.gov |
| Pyrazole-thiazole hybrids | MRSA | MBC: <0.2 μM | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative strains | MBC: <1 μg/ml | nih.gov |
| Pyrazole clubbed imino phenyl derivatives (with bromo group) | Various bacterial strains | Not specified | ajpp.in |
Antifungal Activity (in vitro studies)
In addition to their antibacterial properties, pyrazole derivatives have demonstrated significant in vitro activity against a variety of fungal pathogens. The antifungal potential of these compounds is also closely linked to their substitution patterns.
One study synthesized a series of novel pyrazole analogues and found that a compound designated as '2' was highly active against Aspergillus niger with a MIC of 1 μg/mL, which was proportionate to the standard drug Clotrimazole. nih.gov Another research effort on pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed that several pyrazole carboxamides displayed notable antifungal activity. nih.gov Specifically, an isoxazole (B147169) pyrazole carboxylate derivative exhibited significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov
The presence of a bromo substituent has also been noted for its contribution to antifungal activity in some pyrazole derivatives. ijritcc.org Furthermore, pyrazole-thiophene hybrids have shown promising antifungal activity against Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans with MIC values ranging from 19.7 to 28.7 µM. mdpi.com
Interactive Table: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Type | Fungal Strain(s) | MIC/EC50 | Reference |
|---|---|---|---|
| Pyrazole analogue '2' | Aspergillus niger | MIC: 1 μg/mL | nih.gov |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |
| Pyrazole-thiophene hybrid | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans | MIC: 19.7 - 28.7 µM | mdpi.com |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of pyrazole derivatives are believed to be exerted through various mechanisms. One of the proposed mechanisms is the disruption of the bacterial cell wall. nih.gov This disruption can lead to the loss of cellular integrity and ultimately cell death.
Another significant mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that pyrazole derivatives can act as inhibitors of DNA gyrase and topoisomerase IV. nih.govekb.eg These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to a bactericidal effect. The binding affinity of these compounds with DNA gyrase has been predicted as a key aspect of their mode of action. nih.gov
Anti-inflammatory Effects
Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds being developed as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade.
In vitro Anti-inflammatory Evaluation
The anti-inflammatory potential of pyrazole derivatives has been extensively evaluated through various in vitro assays. These assays often measure the ability of the compounds to inhibit protein denaturation and stabilize red blood cell membranes, which are indicative of anti-inflammatory activity. sci-hub.se
For instance, a study on novel pyrazole analogues screened compounds for their anti-inflammatory activity and found that one derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited better activity compared to the standard drug Diclofenac sodium. nih.gov Another study reported on pyrazole derivatives that reduced the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12. sci-hub.se
Enzymatic Inhibition (e.g., COX-2) by Pyrazole Derivatives
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpsjournal.com COX-2 is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.
Numerous studies have reported the synthesis of pyrazole derivatives with potent and selective COX-2 inhibitory activity. For example, a series of novel pyrazole-based compounds were found to selectively inhibit the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Some of these compounds showed superior potency with IC50 values between 0.043 and 0.049 μM. nih.gov Another study on pyrazole carboxylate derivatives reported excellent COX-2 inhibitory activity with IC50 values ranging from 0.059 to 3.89 μM, compared to celecoxib (B62257) (IC50 = 0.22 μM). researchgate.net
Interactive Table: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Series | IC50 Range (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Novel pyrazole-based compounds | 0.043 - 0.56 | Not specified | nih.gov |
| Pyrazole carboxylate derivatives | 0.059 - 3.89 | 28.56 - 98.71 | researchgate.net |
| 1,3,4-Trisubstituted pyrazoles | 1.33 - 17.5 | Not specified | nih.gov |
| Pyrazole-thiourea-benzimidazole hybrids | 0.0000283 - 0.0002272 | Selective for COX-2 | nih.govacs.org |
The structural features of pyrazole derivatives play a crucial role in their COX-2 inhibitory activity and selectivity. The presence of specific substituents, such as a sulfonamide group, can enhance the binding to the active site of the COX-2 enzyme. sci-hub.se
Antioxidant Activity
Pyrazole derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals and modulate cellular oxidative stress pathways. researchgate.netresearchgate.net
Radical Scavenging Assays
The antioxidant capacity of pyrazole derivatives is frequently evaluated using radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov In this assay, antioxidants reduce the stable DPPH radical, leading to a measurable color change. lew.ro Various studies have identified pyrazole compounds with significant radical scavenging activity. nih.govresearchgate.net
For instance, a series of pyrazole-substituted chalcone (B49325) derivatives were reported to have potent antioxidant properties in DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.govresearchgate.net Similarly, certain pyrazoline and pyrazole derivatives showed noteworthy DPPH scavenging capabilities. lew.ro One study highlighted that a chloro-substituted pyrazoline exhibited moderate DPPH free-radical scavenging activity. Another investigation found that specific 4,5-dihydropyrazole-1-carbothioamide derivatives displayed good antioxidant activity at low concentrations in the DPPH test. nih.gov The antioxidant potential is often attributed to the NH proton of the pyrazole moiety. nih.gov
Some pyrazole derivatives have shown scavenging activity comparable to or even better than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govnih.gov For example, certain 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline and 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline compounds were found to be more potent radical scavengers than BHT in the ABTS•+ radical cation decolorization assay. lew.ro
Cellular Antioxidant Mechanisms of Pyrazole Derivatives
Beyond direct radical scavenging, pyrazole derivatives exert their antioxidant effects within cells through various mechanisms. They can mitigate oxidative stress by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. nih.gov Some pyrazole compounds have been shown to inhibit superoxide anion production and NADPH oxidase activity, which are key sources of cellular reactive oxygen species (ROS). nih.gov
In endothelial cells, certain pyrazole derivatives have demonstrated a strong inhibitory effect on hydrogen peroxide-induced ROS production. nih.gov This protective effect against oxidative stress is crucial, as excessive ROS can damage cellular components and contribute to various diseases. nih.gov Furthermore, some pyrazoles can help restore the efficiency of oxidative phosphorylation in mitochondria, which can be impaired by oxidative stress. nih.gov The introduction of amino and hydroxyl groups into the pyrazole nucleus has been suggested to be important for their antioxidant activity. researchgate.net
Anticancer and Cytotoxic Potentials
Pyrazole derivatives are extensively investigated for their anticancer properties, demonstrating a wide spectrum of activities against various cancer cell lines through multiple mechanisms. nih.govdntb.gov.ua
In vitro Cytotoxicity on Cancer Cell Lines
Numerous studies have documented the cytotoxic effects of pyrazole derivatives on a diverse range of human cancer cell lines. These include breast (MCF-7, MDA-MB-231, MDA-MB-468), lung (A549), colon (HCT-116, Caco-2), liver (HepG2), cervical (HeLa, CaSki), pancreatic (CFPAC-1, PANC-1), leukemia (K562), and melanoma (SK-MEL-28, B16-F10) cell lines. nih.govresearchgate.netnih.govmdpi.comacs.orgnih.gov
The potency of these derivatives varies significantly, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar ranges. nih.govmdpi.com For example, one pyrazole derivative demonstrated high potency against K562 and A549 cells. mdpi.com Another compound, a thieno[2,3-c]pyrazole derivative (Tpz-1), induced cell death at low micromolar concentrations (0.19 µM to 2.99 µM) across a panel of 17 human cancer cell lines. mdpi.com A series of pyrazolo[1,5-a]pyrimidine (B1248293) analogs showed high cytotoxicity with average IC50 values of 24.8 nM and 28 nM against several tested cell lines. nih.gov
Importantly, some pyrazole derivatives have shown selective cytotoxicity, being more potent against cancer cells than non-cancerous cell lines, which suggests a favorable therapeutic window. nih.govmdpi.com
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/GI50 Values | Reference |
|---|---|---|---|
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | 17 human cancer cell lines | 0.19 µM to 2.99 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine analogs (compounds 8 and 9) | HeLa, MCF7, A549, HCT116, B16F10 | Average IC50 = 24.8 nM and 28 nM | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | researchgate.netnih.gov |
| Indole-pyrazole derivative (compound 33) | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | nih.gov |
| Pyrazole derivative (compound 5b) | K562, MCF-7, A549 | GI50 = 0.021 µM, 1.7 µM, 0.69 µM | mdpi.com |
| Pyrazole N-aryl sulfonate (compound 4b) | CAL-27 (Oral Squamous Carcinoma) | IC50 = 38.89–43.76 µM | mdpi.com |
| Pyrazole derivative against colon cancer | HCT-116 (Colon) | IC50 = 4.2 µM | nih.gov |
Molecular Mechanisms of Anticancer Action
The anticancer effects of pyrazole derivatives are mediated by a variety of molecular mechanisms, highlighting their ability to interfere with multiple key cellular processes involved in cancer progression. researchgate.netnih.gov
Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Pyrazole derivatives have been shown to trigger apoptosis by generating reactive oxygen species (ROS), which in turn activates caspases (like caspase-3), key executioner enzymes in the apoptotic pathway. nih.govresearchgate.netnih.gov This process can also involve the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Flow cytometry analysis has confirmed that these compounds can induce early-stage apoptosis in cancer cells. nih.gov
Cell Proliferation Inhibition: Pyrazoles can halt the uncontrolled division of cancer cells by causing cell cycle arrest, often in the G1 or G2/M phases. nih.govnih.govrsc.org This is frequently achieved by inhibiting cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. nih.govrsc.org
Microtubule Disruption: Several pyrazole derivatives function as tubulin polymerization inhibitors. nih.govmdpi.comnih.gov By binding to tubulin (often at the colchicine (B1669291) binding site), they disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. nih.govnih.govmdpi.com This disruption leads to mitotic arrest and subsequent cell death.
Signal Transduction Interference: Pyrazole derivatives can interfere with various signal transduction pathways that are often dysregulated in cancer. They have been developed as inhibitors for a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), PI3K, and Janus kinases (JAK). nih.govnih.govmdpi.com By blocking these kinases, they can inhibit pathways responsible for cell growth, proliferation, and survival. For example, some derivatives have been shown to suppress cancer cell growth by targeting the JAK/STAT3 pathway. mdpi.com
Other Noteworthy Biological Activities
Beyond their antioxidant and anticancer properties, pyrazole derivatives are recognized for a broad spectrum of other pharmacological activities. These include anti-inflammatory, antimicrobial, antifungal, antiviral, and antidiabetic effects. academicstrive.comresearchgate.netnih.govmdpi.comnih.gov Several pyrazole-based drugs are used clinically for their analgesic, antipyretic, and anti-inflammatory actions. nih.gov Additionally, they have been investigated as inhibitors of enzymes like xanthine (B1682287) oxidase and 15-lipoxygenase, which are implicated in conditions such as gout and inflammation, respectively. nih.govnih.gov
Antidiabetic Activity (e.g., enzyme inhibition)
Pyrazole derivatives have emerged as promising candidates for the management of diabetes mellitus, primarily through the inhibition of key enzymes involved in carbohydrate metabolism. nih.govresearchgate.net By targeting enzymes such as α-glucosidase and α-amylase, these compounds can effectively control postprandial hyperglycemia, a critical aspect of type 2 diabetes management. nih.gov
A study investigating the antidiabetic potential of two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), revealed significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov The inhibitory concentrations (IC₅₀) of these compounds were comparable to the standard drug, Acarbose, highlighting their potential as effective antidiabetic agents. nih.gov
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 |
| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
Data sourced from: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. nih.gov
Furthermore, pyrazolo[3,4-b]pyridine derivatives have also been identified as potent α-amylase inhibitors. mdpi.com The structural modifications on the pyrazole scaffold have been shown to directly correlate with their antidiabetic activity, with certain derivatives exhibiting IC₅₀ values in the low micromolar range. mdpi.com For instance, several heteroaryl pyrazolo[3,4-b]pyridine-6-carbohydrazide derivatives displayed remarkable in vitro antidiabetic activities with IC₅₀ values around 5.1-5.2 µM. mdpi.com
The mechanism of action for these pyrazole derivatives involves the competitive inhibition of enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.netovid.com This enzymatic inhibition slows down carbohydrate digestion and absorption, leading to a more gradual increase in blood glucose levels after a meal. Other pyrazole-containing compounds have been found to act as inhibitors of sodium-glucose co-transporter-1 and -2, dipeptidyl peptidase-4, and glycogen (B147801) synthase kinase-3beta, further contributing to their antidiabetic effects. researchgate.netovid.comeurekaselect.com
Antiviral Properties (e.g., HIV-1 inhibition)
The pyrazole scaffold has been extensively explored for the development of antiviral agents, with a significant focus on inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.govbenthamdirect.com Pyrazole derivatives have demonstrated the ability to inhibit HIV-1 replication through various mechanisms, making them attractive candidates for the development of new antiretroviral therapies, especially in the context of emerging drug resistance. nih.gov
In a screen of an in-house library of pyrazole-based compounds, two hits, A.20 and A.21, were identified as non-toxic and active against HIV-1 replication in a dose-dependent manner. nih.gov These compounds exhibited EC₅₀ values comparable to the clinically used inhibitor, tenofovir. nih.gov
| Compound | EC₅₀ (µM) |
| A.20 | 19.4 |
| A.21 | 15.2 |
| Tenofovir (TDF) | 13.3 |
Data sourced from: Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. nih.gov
Further investigation into the mode of action of a lead compound, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, revealed that it does not belong to the three main classes of anti-HIV drugs, suggesting a novel mechanism of inhibition which is of significant interest for overcoming viral resistance. nih.gov A comprehensive review of pyrazole-containing compounds with anti-HIV activity has compiled data on 220 such molecules, highlighting the diverse chemical space that has been explored. nih.govbenthamdirect.com
Other studies have focused on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which have been evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. frontiersin.org While these specific derivatives did not show significant cytotoxicity, their antiviral efficacy varied depending on the viral target. frontiersin.org
Neuroprotective Activities
Pyrazole derivatives have been recognized for their potential as neuroprotective agents, offering a promising avenue for the treatment of neurological disorders. nih.govmanipal.edu The therapeutic potential of these compounds lies in their ability to mitigate neuronal damage and promote neuronal survival. nih.gov
One study described the synthesis of aryl azoles, including 4,5-dihydro-1-H-pyrazoles, which were evaluated for their neuroprotective activity in an N-methyl-D-aspartate (NMDA) toxicity paradigm. nih.gov Several of the synthesized compounds demonstrated neuroprotective activity ranging from 15% to 40%. nih.gov
Another series of compounds, 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamides, were assessed for both anticonvulsant and neuroprotective effects. nih.gov One particular compound, 4b, exhibited a neuroprotective activity with 26.2 ± 1.9% of total propidium (B1200493) iodide uptake at a concentration of 100 µM, and its half-maximal inhibitory concentration (IC₅₀) for neuroprotection was determined to be 159.20 ± 1.21 µM. nih.gov
The development of pyrazole-based neuroprotective agents is an active area of research, with a focus on identifying molecules with improved efficacy and minimal side effects to address the significant challenge of treating neurological conditions. nih.govmanipal.edu
Antiplatelet and Anticoagulant Activity of Pyrazole Derivatives
Pyrazole derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in the formation of arterial thrombosis which can lead to myocardial infarction and ischemic stroke. nih.gov These compounds represent a promising class of antiplatelet agents. nih.gov
A series of 1,5-diarylpyrazol-3-carboxamides were synthesized and evaluated for their ability to inhibit arachidonic acid-induced platelet aggregation. nih.gov Several analogs within this series, particularly those with small, basic amine substitutions, demonstrated potent anti-aggregatory activities with IC₅₀ values in the low nanomolar range. nih.gov
| Compound | IC₅₀ (nM) |
| 7 | 5.7 |
| 8 | 83 |
| 50 | 6.2 |
| 51 | 6.8 |
| 61 | 7.1 |
| 62 | 9.7 |
Data sourced from: Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation. nih.gov
In another study, a series of N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and tested for their antiplatelet activity against collagen, ADP, and arachidonic acid as agonists. nih.govresearchgate.net The most active compounds, 3a and 3c, were found to be nearly five times more potent than aspirin (B1665792) against arachidonic acid-induced aggregation. nih.govresearchgate.net
| Compound | IC₅₀ against Arachidonic Acid (µM) |
| 3a | 61 |
| 3c | 68 |
| Aspirin (Standard) | 300 |
Data sourced from: Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. nih.govresearchgate.net
These findings underscore the potential of pyrazole derivatives as lead compounds for the development of novel and effective antiplatelet therapies for cardiovascular diseases. nih.govnih.govresearchgate.net
Enzyme Inhibition (e.g., MAO-B, Histone Deacetylases) by Pyrazole Derivatives
Beyond their roles in metabolic and viral diseases, pyrazole derivatives are also potent inhibitors of other crucial enzymes, including monoamine oxidase-B (MAO-B) and histone deacetylases (HDACs), which are implicated in neurodegenerative diseases and cancer, respectively. nih.govsemanticscholar.org
A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B. nih.govresearchgate.net However, the enantiomers of the most potent compounds, 6 and 11, exhibited extremely high selectivity for MAO-A, with selectivity indices (SI) reaching up to 166,666. nih.gov
In the realm of cancer therapeutics, hydroxamic acid-based histone deacetylase inhibitors (HDACIs) bearing a pyrazole scaffold have been developed. semanticscholar.org Some of these compounds demonstrated inhibitory properties towards HDACs at micromolar concentrations. semanticscholar.org For instance, compounds 2 and 3 showed HDAC inhibitory activity with IC₅₀ values of 6.3 µM and 1.6 µM, respectively. semanticscholar.org
| Compound | HDAC Inhibitory Activity IC₅₀ (µM) |
| 2 | 6.3 |
| 3 | 1.6 |
| 6 | 46.5 |
Data sourced from: Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. semanticscholar.org
Additionally, pyrazole derivatives have been identified as inhibitors of KDM5B, a histone H3K4 demethylase. nih.gov Structure-based virtual screening led to the discovery of a pyrazole derivative with an IC₅₀ of 9.320 μM against KDM5B, which was further optimized to a potent inhibitor with an IC₅₀ of 0.0244 μM. nih.gov
Advanced Applications and Future Research Directions
Applications in Medicinal Chemistry Beyond Direct Biological Activity
The utility of the pyrazole (B372694) core in medicinal chemistry extends far beyond the intrinsic biological activity of the simple ring system. Its versatility, metabolic stability, and ability to serve as a structural anchor for diverse pharmacophores have cemented its role in modern drug discovery.
Pyrazole as a Privileged Scaffold for Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological targets. The pyrazole ring is a quintessential example of such a scaffold. nih.gov Its presence in numerous FDA-approved drugs is a testament to its therapeutic potential. nih.gov The metabolic stability of the pyrazole ring is a key factor in its success, and replacing other five-membered heterocycles with a pyrazole nucleus has been shown to enhance the biological activity spectrum of compounds. nih.gov
The significance of this scaffold is highlighted by its incorporation into a wide array of blockbuster drugs targeting various diseases. nih.govnih.gov These include treatments for cancer, viral infections, inflammatory conditions, and erectile dysfunction. nih.govnih.gov The number of drugs containing a pyrazole nucleus has seen a significant increase, underscoring its importance and versatility in drug design. nih.govnih.gov
Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold
| Drug Name | Therapeutic Area |
|---|---|
| Sildenafil | Erectile Dysfunction |
| Celecoxib (B62257) | Anti-inflammatory |
| Ruxolitinib | Anticancer (Kinase Inhibitor) |
| Axitinib | Anticancer (Kinase Inhibitor) |
| Ibrutinib | Anticancer (Kinase Inhibitor) |
| Niraparib | Anticancer (PARP Inhibitor) |
| Lenacapavir | Antiviral (HIV) |
| Avapritinib | Anticancer (Kinase Inhibitor) |
| Crizotinib | Anticancer (Kinase Inhibitor) |
This table is based on information from multiple sources. nih.govtandfonline.commdpi.comnih.gov
Development of Multi-Target Agents
The development of drugs that can modulate multiple biological targets simultaneously is a growing strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The pyrazole scaffold, with its capacity for diverse substitutions, is well-suited for the design of such multi-target agents. frontiersin.org By strategically functionalizing the different positions of the pyrazole ring, chemists can incorporate pharmacophoric elements that interact with distinct receptors or enzymes. This approach allows for the creation of single molecules with a broader therapeutic effect, potentially leading to improved efficacy and a reduced likelihood of drug resistance. frontiersin.org
Pyrazoles in Agrochemicals and Material Science
The applications of pyrazole derivatives are not confined to medicine. They have also made significant inroads into the fields of agriculture and material science. nih.govnih.gov
In the agrochemical sector, pyrazole-containing compounds are utilized as potent fungicides, herbicides, and insecticides. nih.govnih.govlifechemicals.com For example, Bixafen is a well-known pyrazole-carboxamide fungicide used to protect cereal crops. nih.gov The structural versatility of the pyrazole ring allows for fine-tuning of its properties to achieve high efficacy and selectivity against specific agricultural pests and diseases. nih.govnih.gov
In material science, pyrazoles serve as versatile building blocks. They are used as ligands in coordination chemistry and for transition metal-catalyzed reactions. lifechemicals.com Furthermore, certain pyrazole derivatives have been immobilized on silica (B1680970) gel for the purpose of recovering heavy metal ions from aqueous solutions, highlighting their potential in environmental remediation. lifechemicals.com
Photophysical Applications of Pyrazole Derivatives
Certain pyrazole derivatives exhibit interesting photophysical properties, making them candidates for applications in optoelectronics and as fluorescent probes. pjoes.com The aromatic nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the modulation of its electronic structure and, consequently, its absorption and emission characteristics. nih.govpjoes.com Fused pyrazole systems, such as pyrazolopyridines, can exhibit dipolar behavior which contributes to their stability and unique photophysical properties. researchgate.net Research has shown that the introduction of pyrazole chromophores can increase the conjugation and aromaticity of molecules, leading to enhanced fluorescence. nih.govpjoes.com These properties are being explored for use in organic light-emitting diodes (OLEDs) and as sensors.
Challenges and Opportunities in Pyrazole Synthesis and Functionalization
Despite the widespread use of pyrazoles, their synthesis and functionalization are not without challenges. A primary difficulty arises from the potential for tautomerism in N-unsubstituted pyrazoles, which can lead to issues with regioselectivity during substitution reactions. nih.govnih.gov Achieving specific substitution patterns, especially in asymmetrically substituted pyrazoles, can be a significant synthetic hurdle requiring carefully designed strategies. nih.gov
However, these challenges have spurred significant innovation, creating opportunities for the development of novel synthetic methodologies. mdpi.comresearchgate.net Recent years have seen the emergence of advanced techniques, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, that offer more efficient and regioselective pathways to highly functionalized pyrazoles. doaj.orgnih.govrsc.org These new methods provide chemists with the tools to create diverse libraries of pyrazole derivatives for screening in drug discovery and other applications, overcoming previous synthetic limitations. nih.govnih.gov
Prospects for Targeted Drug Design and Development Based on 5-bromo-3-methoxy-1H-pyrazole Scaffold
The specific compound this compound represents a highly valuable starting material for targeted drug design. Its structure contains several key features that can be exploited for the synthesis of complex and targeted molecules.
The bromine atom at the C5 position is the most significant feature for synthetic elaboration. Bromo(hetero)arenes are well-established as versatile precursors for a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comresearchgate.net This allows for the straightforward introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at this position. This capability is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates, as the C5 position can be used to install moieties that target specific pockets in enzymes like kinases or interact with receptors. mdpi.comnih.gov
The methoxy (B1213986) group at the C3 position influences the electronic nature of the ring and can act as a hydrogen bond acceptor, a valuable interaction in ligand-protein binding. The N-H group at the N1 position provides another site for substitution, allowing for further modulation of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for developing compounds with good drug-like characteristics. mdpi.comnih.gov
Given that the pyrazole scaffold is a key component in numerous kinase inhibitors, the this compound scaffold is an excellent starting point for designing new generations of targeted anticancer agents. mdpi.comnih.gov By using the bromo-substituent as a handle to attach known kinase-binding fragments, researchers can rapidly generate novel compounds for screening. This strategic approach, leveraging a pre-functionalized and versatile pyrazole core, holds considerable promise for the efficient discovery and development of next-generation targeted therapies.
Q & A
Q. What are the established synthetic routes for 5-bromo-3-methoxy-1H-pyrazole, and what intermediates are critical for its preparation?
The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or acrylates, followed by regioselective bromination and methoxylation. Key intermediates include:
Q. Methodological Steps :
Cyclize monomethylhydrazine with ethyl acetoacetate under acidic conditions.
Brominate the pyrazole core using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
Introduce methoxy groups via nucleophilic substitution with sodium methoxide .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with reference shifts (e.g., δ 8.08 for pyrazole protons in derivatives) .
- X-ray crystallography : Resolve regiochemistry and confirm substituent positions (e.g., C–Br bond length ~1.89 Å) .
- HRMS : Validate molecular weights (e.g., [M+H]+ observed at 418.9782 for brominated thiadiazole derivatives) .
Q. How can researchers address competing reactivity of bromine and methoxy groups during functionalization?
Q. What strategies optimize reaction yields in multi-step syntheses of pyrazole derivatives?
- Stepwise Monitoring : Use TLC or HPLC to track intermediate purity after each step .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve acylation yields by stabilizing intermediates .
- Temperature Control : Low temperatures (−10°C) minimize byproduct formation during thiourea derivatization .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Q. What methods enhance regioselectivity in pyrazole functionalization?
Q. How can the biological activity of this compound derivatives be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
